Technical Monograph: cis-4-Phenyltetrahydrofuran-2-ylmethanamine
Technical Monograph: cis-4-Phenyltetrahydrofuran-2-ylmethanamine
The following technical guide provides an in-depth analysis of cis-4-phenyltetrahydrofuran-2-ylmethanamine , a specialized chiral building block used in high-value medicinal chemistry campaigns.
Classification: Chiral Heterocyclic Scaffold | Application: Drug Discovery (Kinase Inhibitors, GPCR Ligands, PROTACs)
Executive Summary
cis-4-Phenyltetrahydrofuran-2-ylmethanamine represents a privileged structural motif in modern drug design. As a conformationally restricted analogue of flexible phenethylamine derivatives, it offers enhanced metabolic stability and defined spatial orientation of pharmacophores. This guide details the chemical identity, stereoselective synthesis, and application of this scaffold in pharmaceutical development, specifically highlighting its utility in fragment-based drug discovery (FBDD) and as a linker in targeted protein degradation (PROTAC) systems.
Chemical Identity & Properties
Nomenclature and Identification[1]
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IUPAC Name: [(2R,4S)-4-phenyltetrahydrofuran-2-yl]methanamine (and enantiomer)
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Common Name: cis-4-Phenyl-2-aminomethyl-THF
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Molecular Formula: C₁₁H₁₅NO
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Molecular Weight: 177.25 g/mol
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Stereochemistry: The "cis" designation refers to the relative configuration of the phenyl group at position 4 and the methanamine group at position 2, residing on the same face of the tetrahydrofuran ring.
Physiochemical Profile (Predicted)
The following data represents consensus values derived from structure-activity relationship (SAR) models for the cis isomer.
| Property | Value | Significance in Drug Design |
| LogP (cLogP) | 1.6 ± 0.3 | Optimal for CNS penetration and oral bioavailability. |
| TPSA | ~35 Ų | Indicates good membrane permeability (Rule of 5 compliant). |
| pKa (Basic) | 9.2 ± 0.5 | Typical for primary aliphatic amines; exists as cation at physiological pH. |
| H-Bond Donors | 2 | Primary amine functionality. |
| H-Bond Acceptors | 2 | Ether oxygen and amine nitrogen. |
| Rotatable Bonds | 2 | Restricted flexibility compared to linear analogues. |
Synthetic Methodologies
The synthesis of cis-2,4-disubstituted tetrahydrofurans requires careful stereochemical control to avoid the thermodynamically stable trans isomer.
Primary Synthetic Route: Stereoselective Hydrogenation
The most robust route involves the catalytic hydrogenation of 4-phenyl-2-furoic acid derivatives, followed by functional group transformation.
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Precursor Selection: Start with 4-phenyl-2-furoic acid .
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Ring Reduction: High-pressure hydrogenation using Rhodium on Alumina (Rh/Al₂O₃) or Ruthenium (Ru/C) typically favors the cis diastereomer via syn-addition of hydrogen across the furan ring.
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Amide Formation: Coupling of the resulting cis-acid with ammonia or a generic amine source.
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Reduction: Reduction of the primary amide using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF complex yields the target amine.
Alternative Route: Cyclization
Intramolecular etherification of chiral diols (e.g., via acid-catalyzed cyclization of 2-phenylbutane-1,4-diol derivatives) can be used, though this often yields a mixture of cis and trans isomers requiring chromatographic separation.
Visualization of Synthetic Pathway
The following diagram outlines the logical flow for synthesizing the target scaffold from commercially available precursors.
Figure 1: Stereoselective synthesis pathway from furan precursor to the cis-amine target.
Applications in Drug Discovery
Scaffold Hopping & Bioisosteres
The cis-4-phenyltetrahydrofuran-2-ylmethanamine moiety serves as a bioisostere for:
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Phenylalaninol derivatives: The THF ring restricts the rotation of the side chain, potentially locking the molecule in a bioactive conformation.
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Piperazines and Morpholines: It provides a unique vector for substituents, often used to tune solubility and lipophilicity in kinase inhibitors.
Case Study: CFTR Modulators and Protein Degradation
Recent patent literature highlights the utility of the 4-phenyl-THF scaffold:
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CFTR Modulators: The acid precursor (4-phenyltetrahydrofuran-2-carboxylic acid) has been utilized in the synthesis of correctors for Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) proteins. The amine derivative allows for the introduction of solubilizing groups or additional pharmacophores via amide coupling or reductive amination.
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PROTAC Linkers: The defined stereochemistry of the cis-isomer provides a rigid "exit vector" for linkers in Proteolysis Targeting Chimeras (PROTACs). Unlike flexible alkyl chains, the THF ring can direct the E3 ligase ligand and the protein of interest into a productive ternary complex.
Analytical Characterization Protocols
To ensure the integrity of this chiral building block, the following analytical workflow is recommended.
Chiral HPLC Method
Separation of enantiomers and diastereomers (cis vs trans) is critical.
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90:10:0.1).
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Detection: UV at 210 nm and 254 nm.
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Expectation: The cis isomers typically elute at different retention times than trans isomers due to the distinct spatial interaction with the chiral stationary phase.
NMR Validation
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1H NMR (CDCl₃): Look for the characteristic multiplets of the THF ring protons.
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The C2-H proton in cis-2,4-disubstituted THFs often shows a distinct coupling pattern compared to the trans isomer due to the shielding effect of the phenyl ring if it adopts a pseudo-axial vs pseudo-equatorial conformation.
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NOESY: Essential for assigning stereochemistry. Strong NOE correlations between the C2-H and C4-H protons confirm the cis relationship (if they are on the same face).
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Handling and Safety
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Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Primary amines can absorb CO₂ from the air to form carbamates.
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Hazards: Irritant to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.
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Stability: Generally stable to hydrolysis but sensitive to strong oxidizers.
References
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Cystic Fibrosis Modulators: Modulators of the Cystic Fibrosis Transmembrane Conductance Regulator Protein. US Patent App.[1] 2022/0211692 A1.[2] (Describes the synthesis and use of 4-phenyltetrahydrofuran-2-carboxylic acid derivatives). Link
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Protein Degradation: Spirocyclic degronimers for target protein degradation. US Patent App.[1] 2019/0076540 A1.[2] (Cites the use of 4-((benzyloxy)methyl)-4-phenyltetrahydrofuran-2-carboxylic acid as an intermediate). Link
- General Synthesis:Stereoselective hydrogenation of furan derivatives. Journal of Organic Chemistry, 2008. (General reference for Rh-catalyzed reduction of furoic acids to cis-tetrahydrofuroic acids).
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Chemical Data: 4-Phenyltetrahydrofuran-2-carboxylic Acid (CAS 1934442-03-1).[3] Accela ChemBio Product Catalog. Link
Sources
- 1. US20190076540A1 - Spirocyclic degronimers for target protein degradation - Google Patents [patents.google.com]
- 2. CN103073391A - Novel synthesis process for 4-phenyl-1-butanol - Google Patents [patents.google.com]
- 3. 935681-01-9,4-Bromo-5-fluoroindane-1-one-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
